REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[C:4]([CH:9]=[O:10])=[N:5][CH:6]=[CH:7][CH:8]=1.[OH:11]OS([O-])=O.[K+]>CO.O.C(Cl)Cl>[CH3:1][S:2]([C:3]1[C:4]([CH:9]=[O:10])=[N:5][CH:6]=[CH:7][CH:8]=1)=[O:11] |f:1.2|
|
Name
|
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
CSC=1C(=NC=CC1)C=O
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the resulting heterogeneous mixture was stirred for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
WASH
|
Details
|
washed with CH2Cl2 (3×20 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
Flash chromatography (silica gel, 4:1 hexanes-EtOAc) of the residue thus obtained
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)C=1C(=NC=CC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 mg | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 22.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |